

comparative pharmacology of 6-APB versus 5-APB

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)benzofuran

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A Comparative Guide to the Pharmacology of 6-APB and 5-APB

Introduction

6-(2-aminopropyl)benzofuran (6-APB) and **5-(2-aminopropyl)benzofuran** (5-APB), often referred to by the street name "Benzofury," are synthetic entactogens of the phenethylamine and benzofuran classes.^{[1][2]} As structural isomers, they share a similar chemical framework to illicit drugs like 3,4-methylenedioxymphetamine (MDA) and MDMA ("Ecstasy").^{[2][3][4]} Both 6-APB and 5-APB have been investigated as research chemicals and have appeared on the novel psychoactive substances (NPS) market, where they are noted for producing stimulant and entactogenic effects.^{[5][6]} This guide provides an objective comparison of their pharmacological profiles based on available experimental data, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: A Tale of Two Isomers

The primary mechanism of action for both 6-APB and 5-APB involves interaction with monoamine transporters, leading to the release and inhibition of reuptake of key neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). However, subtle differences in their affinities and potencies at these transporters and various receptor subtypes result in distinct pharmacological profiles.

Monoamine Transporter Interactions

Both 5-APB and 6-APB function as potent substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] This action is similar to that of MDA and MDMA but studies show the benzofuran derivatives are significantly more potent.[5][6]

In assays using rat brain synaptosomes, both isomers demonstrated a greater potency than MDA in inducing monoamine release.[5] Specifically, 6-APB was found to be approximately 10-fold more potent than MDA at evoking release via DAT, while 5-APB was 3.4-fold more potent.[5] Conversely, for SERT-mediated release, 5-APB was 8.5 times more potent than MDA, compared to 6-APB which was 4.5 times more potent.[5]

6-APB also acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI).[1][3][7]

Table 1: Comparative Monoamine Transporter Activity of 6-APB and 5-APB

| Compound | Transporter | Action | Potency (EC ₅₀ , nM) | Binding Affinity (K _i , nM) | Reuptake Inhibition (IC ₅₀ , nM) |
|----------|-------------|-------------------------------|---------------------------------|--|---|
| 6-APB | DAT | Releaser / Reuptake Inhibitor | 10[5] | 150[1][3][7] | 3300[3] |
| | NET | Releaser / Reuptake Inhibitor | - | 117[1][3][7] | 190[3] |
| | SERT | Releaser / Reuptake Inhibitor | 36[5] | 2698[1][3][7] | 930[3] |
| 5-APB | DAT | Releaser / Reuptake Inhibitor | 31[5] | pK _i = 7.07[8] | - |
| | NET | Releaser / Reuptake Inhibitor | - | - | - |

| | SERT | Releaser / Reuptake Inhibitor | 19[5] | $pK_i = 6.26$ [8] | - |

Note: pK_i is the negative logarithm of the K_i value. A higher pK_i indicates a higher binding affinity.

Receptor Binding Profiles

Beyond the monoamine transporters, 6-APB and 5-APB interact with several serotonin and adrenergic receptors, which contributes significantly to their overall effects. A critical target for both compounds is the serotonin 5-HT_{2B} receptor.

6-APB is a potent, high-efficacy agonist of the 5-HT_{2B} receptor, displaying a higher affinity for this target than any other site.[3] It exhibits a remarkable 100-fold selectivity for the 5-HT_{2B} receptor over the 5-HT_{2A} and 5-HT_{2C} subtypes.[3] This potent agonism is a concern for potential cardiotoxicity with chronic use, similar to the withdrawn anorectic drug fenfluramine.[1][3][4] 5-APB is also a known agonist at both 5-HT_{2A} and 5-HT_{2B} receptors.[5][8]

Table 2: Comparative Receptor Binding Affinities and Functional Activity

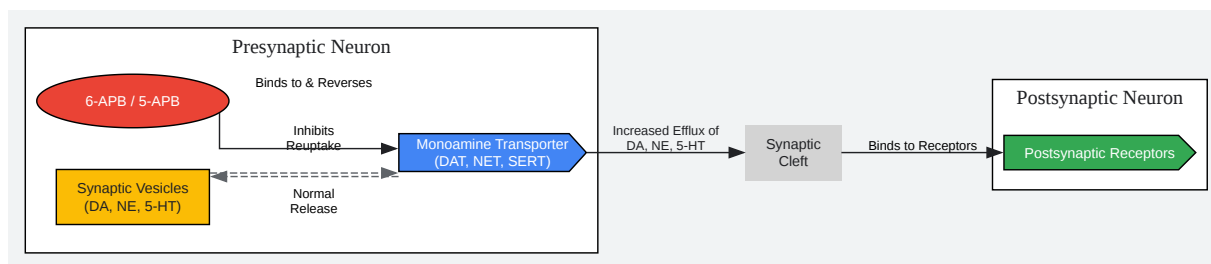
| Compound | Receptor | Action | Binding Affinity (K _i , nM) | Functional Potency (EC ₅₀ , nM) | Efficacy (E _{max} , %) |
|----------|-----------------------------|-----------------|--|--|---------------------------------|
| 6-APB | 5-HT _{2B} | Agonist | 3.7[3] | 140[3] | 70[3] |
| | 5-HT _{2A} | Partial Agonist | - | 5900[3] | 43[3] |
| | 5-HT _{2C} | Agonist | 270[3] | - | - |
| | 5-HT _{1A} | - | 1500[3] | - | - |
| | α ₂ C-Adrenergic | - | 45[1][3] | - | - |
| 5-APB | 5-HT _{2B} | Agonist | pK _i = 7.85[8] | - | - |
| | 5-HT _{2A} | Agonist | - | - | - |
| | 5-HT _{2C} | - | pK _i = 6.28[8] | - | - |
| | α ₂ B-Adrenergic | - | pK _i = 6.16[8] | - | - |

| | α₂C-Adrenergic | - | pK_i = 6.31[8] | - | - |

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of 6-APB and 5-APB involves their interaction with presynaptic monoamine transporters, leading to increased synaptic concentrations of serotonin, dopamine, and norepinephrine.



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Caption: Action of APB compounds on monoamine transporters.

Pharmacokinetics and Toxicity

While human pharmacokinetic data is limited, in vitro studies using primary rat hepatocytes have shown that 5-APB displays higher hepatotoxicity than its 6-APB isomer.[2][9][10][11] The metabolism of these compounds in rats involves phase I reactions such as ring hydroxylation and cleavage, followed by phase II glucuronidation.[2] Both isomers can cause oxidative stress and disrupt mitochondrial homeostasis in liver cells.[9][11]

In Vivo Effects

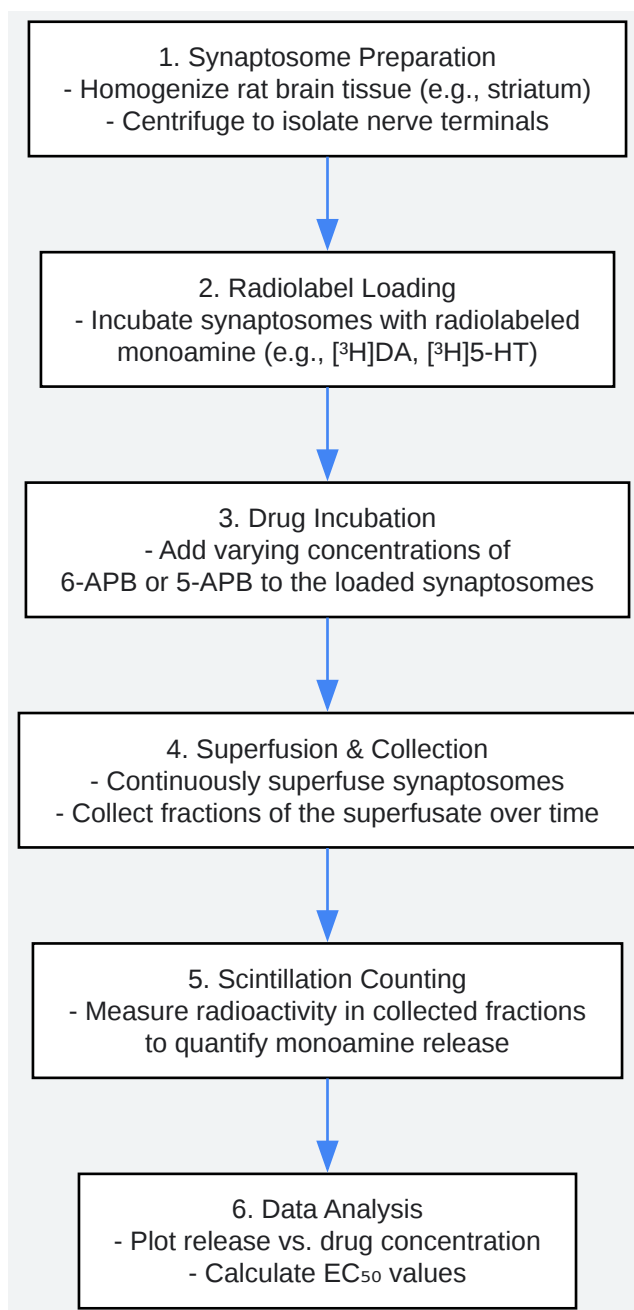
Animal studies corroborate the in vitro findings. In vivo microdialysis in rats demonstrated that both 5-APB and 6-APB produce dose-related increases in extracellular dopamine and serotonin levels in the nucleus accumbens, with both compounds being more potent than MDA.[5][6] Behaviorally, the benzofuran derivatives induce significant locomotor activation.[5][6] Notably, 6-APB is reported to produce a more robust stimulant effect on locomotor activity compared to related benzofurans.[10]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in pharmacology. Below are generalized protocols for the key assays mentioned.

In Vitro Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).



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Caption: Workflow for monoamine transporter release assays.

Methodology Detail:

- **Synaptosome Preparation:** Rat brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT) are dissected and homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to pellet the synaptosomes.
- **Radiolabel Loading:** Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [^3H]dopamine or [^3H]serotonin) to allow for uptake into the nerve terminals.
- **Superfusion:** The loaded synaptosomes are transferred to a superfusion apparatus. A physiological buffer is continuously passed over the synaptosomes.
- **Drug Application:** After establishing a stable baseline of radiolabel efflux, the test compound (6-APB or 5-APB) is introduced into the superfusion buffer at various concentrations.
- **Quantification:** Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined using liquid scintillation counting. The increase in radioactivity above baseline represents transporter-mediated release.
- **Analysis:** Dose-response curves are generated to determine the potency (EC_{50}) and efficacy (E_{max}) of the compounds.[\[5\]](#)

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of conscious, freely moving animals.

Methodology Detail:

- **Probe Implantation:** A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens) in an anesthetized rat. The animal is allowed to recover from surgery.
- **Perfusion:** On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
- **Sample Collection:** Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. Samples of this dialysate are collected at regular intervals.

- **Baseline Measurement:** Baseline levels of neurotransmitters are established by collecting several samples before drug administration.
- **Drug Administration:** The animal is administered the test compound (e.g., 6-APB or 5-APB, intravenously).
- **Analysis:** The concentration of monoamines (dopamine, serotonin) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The results are typically expressed as a percentage change from the baseline levels.[5][6]

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